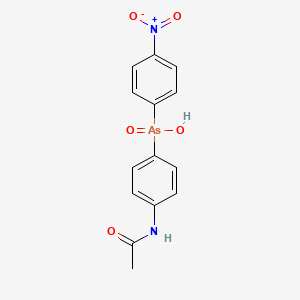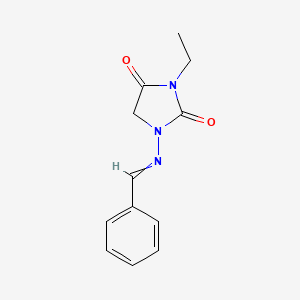![molecular formula C14H10NO2- B14721813 2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate CAS No. 5492-70-6](/img/structure/B14721813.png)
2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate is an organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of a phenol moiety, which is a benzene ring substituted with a hydroxyl group. The compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the reaction can be carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the substitution process . Industrial production methods may involve the use of advanced catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antioxidant properties . In medicine, it is being investigated for its potential therapeutic effects, including its ability to act as an anti-inflammatory agent . Additionally, in the industrial sector, it is used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of 2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems . It may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate can be compared with other phenolic compounds, such as hydroxybenzene and picric acid . While all these compounds share a common phenol moiety, they differ in their chemical structure and properties. For instance, picric acid is known for its high acidity and explosive properties, whereas this compound is more stable and less reactive . This uniqueness makes it suitable for specific applications where stability and controlled reactivity are desired.
Eigenschaften
CAS-Nummer |
5492-70-6 |
|---|---|
Molekularformel |
C14H10NO2- |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
2-(phenacylideneamino)phenolate |
InChI |
InChI=1S/C14H11NO2/c16-13-9-5-4-8-12(13)15-10-14(17)11-6-2-1-3-7-11/h1-10,16H/p-1 |
InChI-Schlüssel |
BBJKEFXATZWCNC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=NC2=CC=CC=C2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


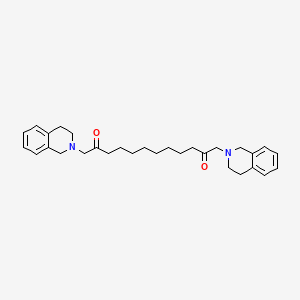

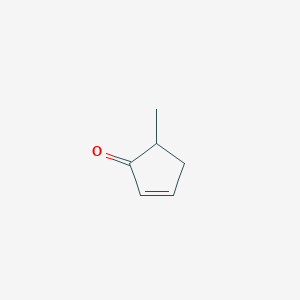


![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)


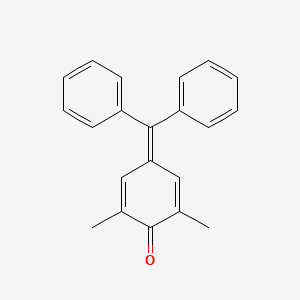
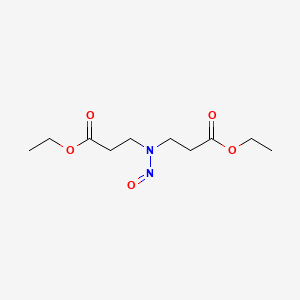
![N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine](/img/structure/B14721807.png)
